molecular formula C19H19BrFNO B5036634 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B5036634
M. Wt: 376.3 g/mol
InChI Key: BJANFMIYLXRNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as B-F THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and Alzheimer's disease. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which chemotherapy drugs work. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapy drug. However, there are also some limitations to its use in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of analogs of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP that can improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP and to identify potential drug targets for the treatment of cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP involves the condensation reaction of 3-bromo-4-methoxybenzaldehyde and 4-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified using column chromatography. The yield of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is typically around 60-70%.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of the disease.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO/c1-23-19-7-2-14(12-18(19)20)13-22-10-8-16(9-11-22)15-3-5-17(21)6-4-15/h2-8,12H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJANFMIYLXRNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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